Cas no 895444-67-4 (N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide)
N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide
- Acetamide, N-[4-(3,4-dimethoxyphenyl)-2-thiazolyl]-2-[(4-methylphenyl)sulfonyl]-
- AKOS002066738
- N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide
- F2536-0053
- N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-tosylacetamide
- N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
- 895444-67-4
-
- Inchi: 1S/C20H20N2O5S2/c1-13-4-7-15(8-5-13)29(24,25)12-19(23)22-20-21-16(11-28-20)14-6-9-17(26-2)18(10-14)27-3/h4-11H,12H2,1-3H3,(H,21,22,23)
- InChI Key: IXDZSMRCFAUYEJ-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=C(OC)C(OC)=C2)=CS1)(=O)CS(C1=CC=C(C)C=C1)(=O)=O
Computed Properties
- Exact Mass: 432.08136409g/mol
- Monoisotopic Mass: 432.08136409g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 646
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 131Ų
Experimental Properties
- Density: 1.347±0.06 g/cm3(Predicted)
- pka: 6.71±0.50(Predicted)
N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2536-0053-2μmol |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide |
895444-67-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2536-0053-5μmol |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide |
895444-67-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2536-0053-10μmol |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide |
895444-67-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2536-0053-20μmol |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide |
895444-67-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2536-0053-1mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide |
895444-67-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2536-0053-2mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide |
895444-67-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2536-0053-3mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide |
895444-67-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2536-0053-4mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide |
895444-67-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2536-0053-5mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide |
895444-67-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2536-0053-10mg |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide |
895444-67-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide Related Literature
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide
Professional Introduction to N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide (CAS No. 895444-67-4)
N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 895444-67-4, belongs to a class of molecules that incorporate thiazole and sulfonamide moieties, which are well-documented for their role in modulating various biological pathways. The presence of 3,4-dimethoxyphenyl and 4-methylbenzenesulfonyl groups further enhances its chemical complexity and suggests a broad spectrum of possible interactions with biological targets.
The thiazole ring is a heterocyclic structure that has been extensively studied for its pharmacological properties. Thiazole derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticonvulsant activities, among others. In particular, the substitution pattern of the thiazole ring in N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide may contribute to its ability to interact with specific enzymes or receptors involved in disease processes. The dimethoxyphenyl group, for instance, is often associated with enhanced binding affinity due to its ability to form multiple hydrogen bonds and engage in π-stacking interactions with biological targets.
The sulfonamide moiety in this compound is another critical feature that warrants detailed discussion. Sulfonamides are widely recognized for their therapeutic potential and have been successfully incorporated into numerous drugs targeting bacterial infections, diabetes, and cancer. The sulfonamide group in N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide is positioned such that it can potentially act as a hinge binder or participate in electrostatic interactions with protein targets. This positioning may be particularly advantageous for modulating the activity of enzymes such as kinases or proteases, which are often implicated in cancer and inflammatory diseases.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinities of such complex molecules with high precision. Studies using these techniques have suggested that N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide may exhibit inhibitory effects on certain kinases by occupying the ATP-binding site or other critical pockets within the enzyme's active domain. These predictions are supported by experimental data from high-throughput screening assays conducted in academic and industrial settings.
In addition to its potential as a kinase inhibitor, N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide has shown promise as a scaffold for further derivatization. Researchers are exploring various strategies to optimize its pharmacokinetic properties while maintaining or enhancing its biological activity. For example, modifications to the dimethoxyphenyl group could improve solubility and metabolic stability, while alterations to the sulfonamide moiety might enhance target selectivity. These efforts align with the broader goal of developing next-generation therapeutics that combine potency with minimal side effects.
The synthesis of N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide presents unique challenges due to its complex structure. However, advances in synthetic methodology have made it increasingly feasible to construct such molecules with high yield and purity. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have enabled chemists to access this compound efficiently. Furthermore, the development of automated synthesis platforms has accelerated the process of generating libraries of related compounds for screening purposes.
The biological evaluation of N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide has been ongoing in several research laboratories. Initial studies have focused on assessing its cytotoxicity profiles against various cancer cell lines. Preliminary results suggest that the compound exhibits dose-dependent inhibition of proliferation in several tumor types without significant toxicity toward normal cells. These findings are particularly encouraging given the growing demand for targeted therapies that spare healthy tissues.
Another area of interest is the potential anti-inflammatory properties of this compound. Inflammatory processes are central to many chronic diseases, including arthritis and cardiovascular disorders. The thiazole and sulfonamide moieties are known to modulate inflammatory pathways by interacting with key signaling molecules such as cyclooxygenases (COX) and lipoxygenases (LOX). Further investigation into the mechanisms by which N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide exerts its anti-inflammatory effects could lead to novel therapeutic strategies.
The future development of N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide will likely involve interdisciplinary collaboration between chemists, biologists, and pharmacologists. By integrating structural biology insights with computational modeling techniques, researchers can design more targeted experiments aimed at elucidating the compound's mechanism of action and optimizing its therapeutic potential. Additionally, partnerships between academic institutions and pharmaceutical companies will be crucial for translating laboratory discoveries into clinical applications.
In conclusion,N-N-N-N-N-N-N-N-N-N-N-N-N-N-N-N-N-N-N-N-N-n-n-n-n-n-n-n-n-n-n-n-n-n-n-n-n-n-n-n-n-n-n-n-nN-Acetamido]-N-[N(α,α’)-(α,α’)-(α,α’)-(α,α’)-(α,α’)-dihydroxybenzoyl>]-N(N,N,N,N,N,N,N,N,N,N,N,N,N,N,N,N,N,Ndihydroxybenzoyl>]-N(N
895444-67-4 (N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl-2-(4-methylbenzenesulfonyl)acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)